

3-Nitrobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 3-Nitrobenzaldehyde

Cat. No.: B041214

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An In-depth Technical Guide to 3-Nitrobenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data related to **3-Nitrobenzaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

3-Nitrobenzaldehyde is an organic aromatic compound featuring a nitro group ($-\text{NO}_2$) meta-substituted to an aldehyde ($-\text{CHO}$) group on a benzene ring.^[1] This substitution pattern significantly influences its chemical reactivity and physical properties. It presents as a light yellow crystalline powder and is utilized as a precursor in the synthesis of various organic compounds, including pharmaceuticals like Tipranavir and dihydropyridine calcium channel blockers.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **3-Nitrobenzaldehyde**.

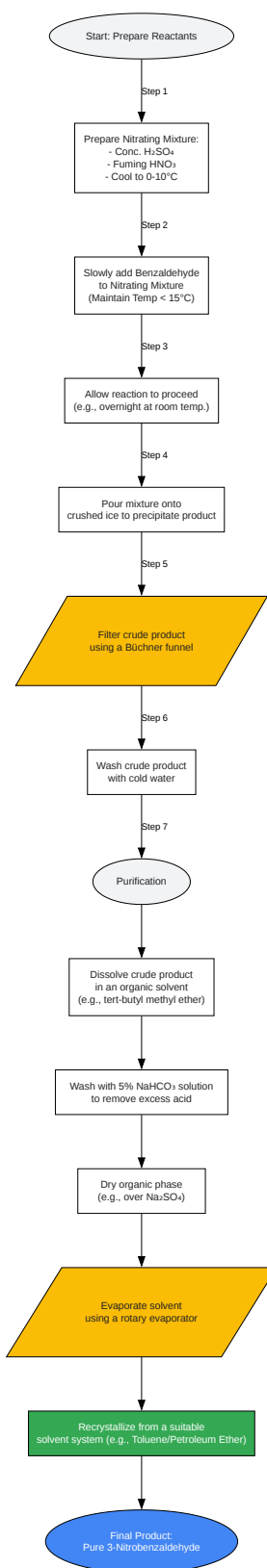
Property	Value
Molecular Formula	C ₇ H ₅ NO ₃
Molecular Weight	151.12 g/mol
CAS Number	99-61-6
Appearance	Light yellow crystalline powder
Melting Point	55-58 °C
Boiling Point	164 °C at 3.06 kPa
Density	1.322 g/cm ³
Solubility	Sparingly soluble in water. Soluble in ethanol, ether, acetone, chloroform, and benzene. ^{[1][3]} ^[4]

Synthesis of 3-Nitrobenzaldehyde via Electrophilic Aromatic Substitution

The primary method for synthesizing **3-Nitrobenzaldehyde** is through the direct mono-nitration of benzaldehyde.^{[1][2]} This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **3-Nitrobenzaldehyde** from benzaldehyde.



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Workflow for the synthesis and purification of **3-Nitrobenzaldehyde**.

Detailed Experimental Protocol: Nitration of Benzaldehyde

This protocol is adapted from established laboratory procedures for the synthesis of **3-Nitrobenzaldehyde**.^{[3][5]}

Materials and Equipment

- Reactants: Benzaldehyde (freshly distilled), Concentrated Sulfuric Acid (H_2SO_4), Fuming Nitric Acid (HNO_3)
- Solvents: tert-Butyl methyl ether, Toluene, Petroleum ether (60-80 °C)
- Reagents: 5% Sodium Bicarbonate (NaHCO_3) solution, Sodium Sulfate (Na_2SO_4 , anhydrous), Crushed ice
- Equipment: Three-neck flask, Dropping funnel, Internal thermometer, Magnetic stirrer, Ice bath, Büchner funnel, Separatory funnel, Rotary evaporator, Recrystallization apparatus

Procedure

- Preparation of Nitrating Mixture: In a 500 mL three-neck flask equipped with an internal thermometer and a dropping funnel, place 89 mL of concentrated H_2SO_4 . Cool the flask in an ice bath.^[5]
- Slowly add 43.5 mL of fuming HNO_3 to the sulfuric acid while stirring. Ensure the temperature of the mixture does not exceed 10 °C.^[5]
- Addition of Benzaldehyde: Once the nitrating mixture is prepared and cooled, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain vigorous stirring and keep the reaction temperature at or below 15 °C throughout the addition, which should take approximately one hour.^[5]
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight with continued stirring.^[5]

- Precipitation (Quenching): Pour the reaction mixture slowly and carefully onto approximately 500 g of crushed ice in a large beaker with manual stirring. A yellow precipitate of crude **3-Nitrobenzaldehyde** will form.[3][5]
- Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with 200 mL of cold water to remove residual acids.[5]
- Purification:
 - Transfer the moist crude product to a separatory funnel and dissolve it in 125 mL of tert-butyl methyl ether.[5]
 - Wash the organic solution with 125 mL of a 5% NaHCO₃ solution to neutralize and remove any remaining acid. The aqueous layer can be discarded.[5]
 - Dry the organic phase over anhydrous sodium sulfate.[5]
 - Filter off the drying agent and remove the solvent using a rotary evaporator.[5]
- Recrystallization: Dissolve the resulting solid residue in a minimal amount of hot toluene. Then, add double the volume of petroleum ether in portions while cooling the mixture in an ice bath to induce crystallization.[5]
- Final Product Isolation: Collect the light-yellow crystals of pure **3-Nitrobenzaldehyde** by filtration and dry them in a desiccator over silica gel.[5]

This detailed guide provides essential information for professionals working with **3-Nitrobenzaldehyde**, from its fundamental properties to its practical synthesis in a laboratory setting.

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